BenchChemオンラインストアへようこそ!

Cadein1

Cancer selectivity p53-deficient Normal cell sparing

Cadein1 is the only known compound requiring both p53 deficiency and functional MMR for apoptosis induction, enabling precise synthetic lethal targeting. Unlike broad-spectrum isoquinolines, it spares p53-wild-type and MMR-deficient cells, providing a clean tool for dissecting p38-dependent apoptosis independent of DNA damage response. Recommended for HCT116-Ch3/E6 and HT29 models. Order now for high-specificity in vitro studies.

Molecular Formula C33H48F2INO2
Molecular Weight 655.6 g/mol
Cat. No. B11929410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadein1
Molecular FormulaC33H48F2INO2
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-]
InChIInChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1
InChIKeyNBXOVBALHDBUPW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadein1 Compound Procurement: An Isoquinolinium Derivative Targeting p53-Defective Cancers


Cadein1 (cancer-selective death inducer 1) is a novel isoquinolinium derivative (molecular weight: 655.64 g/mol, formula: C₃₃H₄₈F₂INO₂) [1] identified from a protoberberine backbone library screen for anti-proliferative effects on p53-defective cancer cells . The compound induces G₂/M delay and caspase-dependent apoptosis specifically in cancer cells with non-functional p53 and functional DNA mismatch repair (MMR) [2].

Why Generic Substitution Fails: Cadein1's Unique Requirement for Both p53 Deficiency and Functional MMR


Cadein1 exhibits a stringent dual requirement for both p53 deficiency and functional DNA mismatch repair (MMR) to induce apoptosis [1]. In contrast to broad-spectrum isoquinoline derivatives such as berberine, which show limited activity at similar concentrations [2], Cadein1 is ineffective in p53-proficient cells regardless of MMR status and requires MMR proficiency in p53-defective cells [3]. This strict selectivity profile cannot be achieved by generic isoquinolinium compounds or other apoptosis inducers, making direct substitution without careful characterization of cellular genotype invalid.

Cadein1 Quantitative Evidence Guide: Head-to-Head Selectivity and Potency Comparisons


Selective Cytotoxicity: Cadein1 Spares Normal Cells While Eliminating p53-Deficient Cancer Cells

Cadein1 demonstrates marked selective cytotoxicity against p53-defective HeLa cervical cancer cells while sparing normal human fibroblasts IMR90 and WI-38. This selectivity is a key differentiator from many chemotherapeutic agents that lack tumor-specificity. At 6 μM, Cadein1 reduced HeLa cell viability to 18.6%, whereas normal IMR90 and WI-38 cells retained 61.55% and 74.13% viability, respectively [1]. Flow cytometry analysis further confirmed that at 9 μM, Cadein1 induced a sub-G1 apoptotic fraction of 50.27% in HeLa cells compared to only 2.11% in normal IMR90 cells [2].

Cancer selectivity p53-deficient Normal cell sparing

MMR Dependency: Cadein1 Requires Functional Mismatch Repair in p53-Mutant Cells

Cadein1's activity is not only p53-dependent but also strictly requires functional DNA mismatch repair (MMR). In isogenic colon cancer models, HCT116-Ch3/E6 (MMR+/p53−) cells exhibited 17.7% viability after 4 μM Cadein1, whereas HCT116-E6 (MMR−/p53−) cells remained 49% viable [1]. Similarly, in HT29 (MMR+/p53−) versus DLD-1 (MMR−/p53−) colon cancer lines, viability was 10.6% vs. 51%, respectively, at 4 μM [2]. MMR depletion via MLH1 shRNA in SW620 (MMR+/p53−) cells reduced sensitivity from 32% to 70% viability at 4 μM [3]. This dual requirement is a stringent differentiator from compounds that only target p53.

DNA mismatch repair MMR proficiency Synthetic lethality

p53 Status Drives Cadein1 Sensitivity: Ineffectiveness in p53-Wildtype Cells

Cadein1 exhibits a clear dichotomy based on p53 status, being virtually inactive in p53-proficient cells. In HCT116 isogenic colon cancer models with functional MMR, p53-wildtype cells (HCT116-Ch3) retained 55.4% viability at 4 μM Cadein1, while p53-defective counterparts (HCT116-Ch3/E6) were reduced to 17.7% viability [1]. In HEK293 cells (MMR+/p53+), viability was 92% at 4 μM, dropping to 45% upon p53 depletion [2]. Even at 6 μM, HEK293 viability remained at 61.6% compared to 18.6% in HeLa (p53−) [3]. This stark contrast underscores Cadein1's dependence on p53 loss for activity.

p53 mutation Synthetic lethality p53 status

Superior Potency to Lead Compound Berberine in p53-Mutant HeLa Cells

Cadein1 was identified from a protoberberine library and demonstrates significantly enhanced potency compared to the lead compound berberine. In HeLa (p53−) cervical cancer cells, Cadein1 inhibited proliferation at 6 μM, whereas berberine showed no effect at concentrations up to 15 μM [1]. This >2.5-fold increase in potency at a defined concentration highlights Cadein1's improved anti-proliferative activity over its natural product progenitor, justifying its selection over berberine for p53-defective cancer models.

Potency comparison Berberine Isoquinoline derivatives

Distinct Signaling Mechanism: p38 Activation Independent of DNA Damage Response

Cadein1 triggers apoptosis via p38 MAPK activation without engaging the canonical ATM/Chk2 DNA damage checkpoint pathway. At 4 μM, Cadein1 induced robust time-dependent p38 phosphorylation in HeLa and HCT116-Ch3/E6 (MMR+/p53−) cells, but did not activate γ-H2AX or phosphorylate Chk2 [1]. In contrast, the topoisomerase II inhibitor etoposide at 20 μM induced both γ-H2AX and Chk2 phosphorylation, serving as a positive control for DNA damage [2]. Cadein1 also failed to activate other stress kinases (JNK, ERK1/2) [3], indicating a unique, p38-centric apoptotic pathway. This mechanistic distinction from DNA-damaging agents like etoposide is critical for experimental design where DNA damage-independent apoptosis is desired.

p38 MAPK DNA damage response Apoptosis mechanism

Optimal Research and Procurement Scenarios for Cadein1


p53-Mutant Colon Cancer Models with Functional MMR

Cadein1 is ideally suited for in vitro studies on colon cancer cell lines harboring p53 mutations and proficient MMR, such as HCT116-Ch3/E6 (MMR+/p53−) and HT29 (MMR+/p53−). At 4 μM, viability is reduced to 17.7% and 10.6%, respectively, compared to >49% in MMR-deficient counterparts [1]. Procurement is recommended for research targeting the p53-MMR synthetic lethal interaction.

Selective Apoptosis Induction in p53-Defective Cervical Cancer Cells

For studies requiring selective elimination of p53-defective cancer cells while sparing normal fibroblasts, Cadein1 at 6-9 μM provides a clear window: HeLa viability 18.6% vs. normal IMR90 61.55% at 6 μM, and sub-G1 fraction 50.27% vs. 2.11% at 9 μM [2]. This selectivity is advantageous for co-culture experiments or toxicity profiling.

p38 MAPK Pathway Activation Without DNA Damage Interference

Cadein1 is a valuable tool for investigating p38-dependent apoptosis independent of the ATM/Chk2 DNA damage response. At 4 μM, it induces p38 phosphorylation without activating γ-H2AX or Chk2, unlike etoposide [3]. This allows dissection of p38-specific signaling in p53-mutant, MMR-proficient cancer cells without confounding genotoxic stress signals.

High-Throughput Screening for p53-MMR Synthetic Lethality

The strict dependence of Cadein1 on both p53 loss and MMR proficiency makes it a reference compound for high-throughput screens aimed at identifying novel synthetic lethal interactions. The quantitative viability differentials (e.g., 17.7% vs. 49% at 4 μM in HCT116 sublines [1]) provide robust assay windows for validating new hits targeting the p53-MMR axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cadein1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.